2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one
Description
The compound “2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one” is a quinazolin-4(3H)-one derivative featuring a structurally complex framework. Its core quinazolinone moiety is substituted at the 2-position with a thioether-linked oxazole group (bearing a 4-chlorophenyl and methyl substituent) and at the 3-position with a 4-(dimethylamino)phenyl group. This hybrid architecture combines pharmacophoric elements from heterocyclic systems (oxazole, quinazolinone) and aromatic amines, which are commonly associated with diverse biological activities, including antimicrobial, anti-inflammatory, and diuretic properties .
For instance, electrochemical synthesis using acetic acid as an electrolyte has been employed to generate quinazolinone cores under mild conditions . The dimethylamino and chlorophenyl substituents likely influence electronic properties (e.g., solubility, hydrogen bonding) and pharmacokinetic behavior compared to simpler analogs.
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2S/c1-17-24(29-25(34-17)18-8-10-19(28)11-9-18)16-35-27-30-23-7-5-4-6-22(23)26(33)32(27)21-14-12-20(13-15-21)31(2)3/h4-15H,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOUBURFTSKMBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-(dimethylamino)phenyl)quinazolin-4(3H)-one , also known as EVT-2678123, is a novel quinazolinone derivative with potential pharmaceutical applications. Its complex structure, which includes functional groups such as oxazole, thioether, and dimethylamino phenyl moieties, suggests diverse biological activities that warrant detailed investigation.
- Molecular Formula : C27H23ClN4O2S
- Molecular Weight : 503.02 g/mol
- IUPAC Name : 2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[4-(dimethylamino)phenyl]quinazolin-4-one
- CAS Number : 1114828-03-3
Biological Activity Overview
Research indicates that quinazoline derivatives exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound has shown promise in several areas:
Anticancer Activity
Studies have demonstrated that quinazoline derivatives can inhibit various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (breast cancer) | 2.09 | |
| HepG2 (liver cancer) | 2.08 | |
| A549 (lung cancer) | Not specified |
In vitro assays have indicated that this compound may act as an inhibitor of key signaling pathways involved in tumor growth and metastasis.
Antimicrobial Activity
Quinazoline derivatives have been evaluated for their antimicrobial properties against various pathogens:
| Pathogen | Activity | Method |
|---|---|---|
| Staphylococcus aureus | Moderate | Disc diffusion |
| Escherichia coli | Moderate | Agar dilution |
| Candida albicans | Moderate | Broth microdilution |
Some derivatives have shown significant activity against both gram-positive and gram-negative bacteria, suggesting their potential as antimicrobial agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted. Preliminary studies suggest that it may function through the following pathways:
- Inhibition of Kinases : Similar compounds have been found to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.
- Modulation of Apoptosis : The compound may induce apoptosis in cancer cells, promoting programmed cell death.
- Antioxidant Activity : Some studies indicate that quinazoline derivatives can scavenge free radicals, thereby reducing oxidative stress in cells.
Case Studies
- Study on Anticancer Properties : A recent study evaluated the anticancer efficacy of several quinazoline derivatives, including the target compound, showing significant inhibition of cell proliferation in MCF-7 and HepG2 cell lines compared to controls .
- Antimicrobial Efficacy Assessment : Another research effort focused on the antimicrobial properties of various quinazoline derivatives against clinical isolates of bacteria and fungi. The results indicated that certain substitutions on the quinazoline ring enhanced activity against resistant strains .
Comparison with Similar Compounds
Key Observations:
Substituent-Driven Bioactivity: The thiadiazole-sulfonamide group in the diuretic-active compound enhances hydrogen bonding and solubility, critical for renal targeting . Isoxazole-trifluoromethylphenyl substituents in the most active anti-inflammatory analog (compound 5e) improve lipophilicity and receptor affinity . The target compound’s dimethylaminophenyl group may enhance solubility via its polar tertiary amine, while the chlorophenyl-oxazole moiety could contribute to π-π stacking interactions in enzyme binding.
Synthetic Accessibility: Electrochemical methods (e.g., carbon/aluminum electrodes in acetic acid) enable efficient synthesis of quinazolinone cores but require optimization for complex substituents like oxazole-thioether linkages .
Structural Rigidity vs.
Hypothesized Bioactivity of the Target Compound
- Antimicrobial Activity: Marine-derived quinazolinones with hydroxybenzoyl groups () show antimicrobial effects, implying that the target’s chlorophenyl and dimethylamino groups might synergize for similar activity .
- Anti-Inflammatory Potential: The isoxazole-trifluoromethylphenyl analog’s efficacy () supports the hypothesis that electron-withdrawing groups (e.g., chloro) and aromatic systems (oxazole) could modulate COX-2 inhibition .
- Metabolic Stability : The thioether linkage may confer resistance to oxidative degradation compared to ester or amide bonds in other analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
